10× Higher Vapor Pressure at 80°C Lower Temperature vs. Erbium Tris(cyclopentadienyl) (ErCp3)
Er[N(SiMe3)2]3 exhibits a vapor pressure of 0.1 Torr at 120°C. In contrast, the closest cyclopentadienyl analog, Er(C5H5)3 (ErCp3), reaches a vapor pressure of only 0.01 Torr at 200°C [1]. This represents a ten-fold higher vapor pressure at a temperature 80°C lower. Additionally, Er[N(SiMe3)2]3 undergoes rapid sublimation at 175°C and has a decomposition temperature of 257°C, whereas ErCp3 has a melting point of 285°C, indicating that the silylamide enters the gas phase well before ErCp3 even melts [1].
| Evidence Dimension | Vapor pressure and thermal transition temperatures |
|---|---|
| Target Compound Data | Vapor pressure: 0.1 Torr at 120°C; Melting point: 162°C; Rapid sublimation: 175°C; Decomposition: 257°C |
| Comparator Or Baseline | Er(C5H5)3 (ErCp3): Vapor pressure: 0.01 Torr at 200°C; Melting point: 285°C |
| Quantified Difference | 10× higher vapor pressure at 80°C lower temperature; melting point 123°C lower |
| Conditions | TGA and vapor pressure measurements under inert atmosphere |
Why This Matters
This volatility differential dramatically expands the usable temperature window for precursor delivery in MOCVD and ALD processes, enabling lower substrate temperatures and reduced thermal budget.
- [1] Er ALKYLSILYLAMIDES, in MOCVD Precursor Encyclopedia, TGA analysis and volatility of Er{N[SiMe3]2}3 section. View Source
